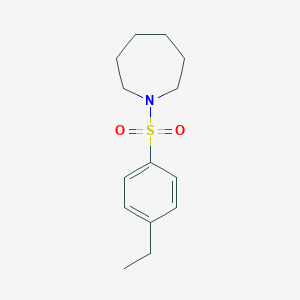![molecular formula C21H28N2O4S B272323 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential use in various fields of research. It is a member of the sulfonylurea class of compounds and is known to have significant effects on the physiological and biochemical processes of the body. We will also explore the future directions of research in this field.
Mecanismo De Acción
The mechanism of action of 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide involves the activation of KATP channels. These channels play a crucial role in regulating insulin secretion and glucose metabolism. By activating these channels, this compound can increase insulin secretion and improve glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide are significant. It has been found to increase insulin secretion and improve glucose metabolism in various animal models. It has also been found to have potential applications in the treatment of diabetes and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide in laboratory experiments include its specificity for KATP channels and its potential applications in the study of insulin secretion and glucose metabolism. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide. These include further studies on its mechanism of action, its potential applications in the treatment of diabetes and other metabolic disorders, and its use in the study of ion channels and glucose metabolism. Additionally, there is a need for further research to fully understand the potential toxicity of this compound and its limitations for laboratory experiments.
Conclusion:
In conclusion, 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide is a chemical compound that has significant potential for use in scientific research. Its specificity for KATP channels and potential applications in the study of insulin secretion and glucose metabolism make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action, potential toxicity, and limitations for laboratory experiments.
Métodos De Síntesis
The synthesis of 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide involves the reaction of 4-nitrophenol with pentyloxymagnesium bromide to form 4-(pentyloxy)phenol. This compound is then reacted with 1-naphthalenesulfonyl chloride to form 1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-hydroxybenzene. Finally, this compound is reacted with piperidinecarboxylic acid to form the desired product.
Aplicaciones Científicas De Investigación
1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide has been found to have various applications in scientific research. It has been used in the study of ion channels, specifically the ATP-sensitive potassium (KATP) channels. It has also been used in the study of insulin secretion and glucose metabolism. Additionally, it has been found to have potential applications in the treatment of diabetes and other metabolic disorders.
Propiedades
Nombre del producto |
1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide |
|---|---|
Fórmula molecular |
C21H28N2O4S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-(4-pentoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H28N2O4S/c1-2-3-6-15-27-19-9-10-20(18-8-5-4-7-17(18)19)28(25,26)23-13-11-16(12-14-23)21(22)24/h4-5,7-10,16H,2-3,6,11-15H2,1H3,(H2,22,24) |
Clave InChI |
VQBNOGBKHDSFQM-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N |
SMILES canónico |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)



